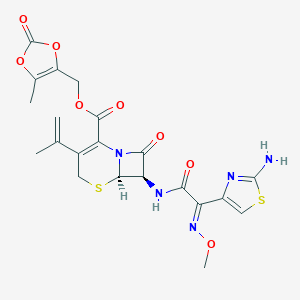
2-Amino-6-bromobenzaldehyde
Vue d'ensemble
Description
2-Amino-6-bromobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a bromine atom on a benzaldehyde framework. This compound is not directly discussed in the provided papers, but its analogs, such as 2-aminobenzaldehydes, are frequently used in synthetic organic chemistry to construct complex molecules due to their reactive aldehyde group and the ortho-positioned amino functionality .
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, has been reported through different methodologies. One approach involves the bromination of methyl-o-amino benzoate followed by conversion to 2-amino-3,5-dibromobenzoylhydrazide and subsequent oxidation to yield the desired product . Another method starts with o-nitrobenzaldehyde, which is reduced to o-amino benzaldehyde and then brominated to achieve the target compound . These methods highlight the versatility of brominated aminobenzaldehydes in synthetic chemistry and provide insights into potential synthetic routes for 2-Amino-6-bromobenzaldehyde.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-bromobenzaldehyde would consist of a benzene ring with an aldehyde group at the first position, an amino group at the second position, and a bromine atom at the sixth position. This arrangement allows for various chemical transformations due to the reactivity of both the aldehyde and amino groups. The presence of the bromine atom further enhances the compound's utility in cross-coupling reactions .
Chemical Reactions Analysis
2-Aminobenzaldehydes, similar to 2-Amino-6-bromobenzaldehyde, participate in a range of chemical reactions. For instance, they can undergo cascade reactions with primary amines catalyzed by scandium pentafluorobenzoate to form polycyclic ring-fused aminals . They can also react with α-bromoketones under basic conditions to synthesize indoles . These reactions demonstrate the reactivity of the amino and aldehyde functional groups, which can be extrapolated to the chemical behavior of 2-Amino-6-bromobenzaldehyde.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-6-bromobenzaldehyde are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic aldehydes with electron-donating and electron-withdrawing substituents. The amino group would increase the electron density on the benzene ring, while the bromine atom would withdraw electron density due to its electronegativity. These opposing effects could influence the compound's reactivity and physical properties such as melting point, boiling point, and solubility .
Applications De Recherche Scientifique
-
Chemical Synthesis
- 2-Amino-6-bromobenzaldehyde is used in the field of chemical synthesis . It’s a compound with a molecular weight of 200.03 and a CAS Number of 135484-74-1 .
- . The compound is usually in solid form and is shipped at room temperature .
- Unfortunately, the specific methods of application or experimental procedures for this compound in chemical synthesis are not detailed in the source .
- The outcomes or results obtained from using this compound in chemical synthesis are also not specified in the source .
-
Biologically Active Derivatives Synthesis
- 2-Amino-6-bromobenzaldehyde is used in the synthesis of biologically active derivatives of 2-aminobenzothiazole .
- Benzothiazoles (BTAs) are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
- The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
- The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .
-
Synthesis of Quinoline Derivatives
- 2-Amino-6-bromobenzaldehyde can be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
- Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
- The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
-
Synthesis of Aza-Fused Polycyclic Quinolines
-
Synthesis of Substituted Benzaldehydes
- 2-Amino-6-bromobenzaldehyde can be used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .
- This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
- This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- 2-Amino-6-bromobenzaldehyde can be used in the catalytic protodeboronation of pinacol boronic esters .
- This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
- The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
2-Amino-6-bromobenzaldehyde is considered hazardous. It is combustible and may cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
Relevant Papers Relevant papers on 2-Amino-6-bromobenzaldehyde include studies on its synthesis , its use in various reactions , and its physical and chemical properties .
Propriétés
IUPAC Name |
2-amino-6-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRWLRUZUXAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567717 | |
| Record name | 2-Amino-6-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromobenzaldehyde | |
CAS RN |
135484-74-1 | |
| Record name | 2-Amino-6-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)




